1-Ethyl-3-methylimidazolium methyl sulfate
Overview
Description
1-Ethyl-3-methylimidazolium methyl sulfate is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and excellent solvation abilities. These properties make ionic liquids particularly useful in various industrial and scientific applications.
Mechanism of Action
Target of Action
1-Ethyl-3-methylimidazolium methyl sulfate, also known as [EMIM][MS], is primarily used as an eluent modifier in high-performance liquid chromatography (HPLC). Its primary target is the mobile phase of the HPLC system . The compound interacts with the mobile phase to enhance the separation of chemical species, particularly the positional isomers of benzoic acid .
Mode of Action
The compound works by modifying the eluent or mobile phase in HPLC. This modification results in better separation of the three positional isomers of benzoic acid
Biochemical Pathways
Its use can indirectly affect biochemical studies by improving the resolution of hplc, a common technique used to separate and identify components of complex biochemical mixtures .
Pharmacokinetics
Its impact on bioavailability is more pertinent to its role in enhancing the resolution of HPLC analyses .
Result of Action
The primary result of the compound’s action is the improved separation of the three positional isomers of benzoic acid in HPLC analyses . This can enhance the accuracy and reliability of biochemical analyses, aiding in the identification and quantification of various chemical species.
Action Environment
The efficacy and stability of this compound are influenced by various environmental factors. For instance, the temperature and composition of the mobile phase in HPLC can affect the compound’s effectiveness as an eluent modifier
Preparation Methods
1-Ethyl-3-methylimidazolium methyl sulfate can be synthesized through the reaction of 1-methylimidazole with methyl sulfate. The reaction typically involves mixing the reactants in a suitable solvent under controlled temperature conditions to ensure complete reaction and high yield. Industrial production methods often involve continuous flow synthesis in micro-capillaries to optimize yield and efficiency .
Chemical Reactions Analysis
1-Ethyl-3-methylimidazolium methyl sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, often using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include potassium hydroxide, hydrogen peroxide, and various organic solvents. .
Scientific Research Applications
1-Ethyl-3-methylimidazolium methyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a solvent in various chemical reactions due to its excellent solvation properties.
Biology: Employed in the stabilization of proteins and enzymes, enhancing their thermal stability.
Medicine: Investigated for potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in electrochemical applications, such as in the development of batteries and capacitors, due to its high ionic conductivity
Comparison with Similar Compounds
1-Ethyl-3-methylimidazolium methyl sulfate is unique due to its specific combination of an ethyl and methyl group on the imidazolium ring, which imparts distinct solvation and conductivity properties. Similar compounds include:
- 1-Ethyl-3-methylimidazolium ethyl sulfate
- 1-Butyl-3-methylimidazolium chloride
- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide These compounds share similar ionic liquid properties but differ in their specific applications and efficiencies in various reactions .
Properties
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;methyl sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.CH4O4S/c1-3-8-5-4-7(2)6-8;1-5-6(2,3)4/h4-6H,3H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSDLSWVIAITRQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.COS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049310 | |
Record name | 1-Ethyl-3-methylimidazolium methyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
516474-01-4 | |
Record name | 1-Ethyl-3-methylimidazolium methyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-3-methylimidazolium Methyl Sulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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